CYP450 Enzyme Inhibition: 2-Chloro-N-methyl vs. Bromo Analog Provides a Rational Basis for Metabolic Stability Profiling
In assays measuring inhibition of Cytochrome P450 enzymes using human liver microsomes, the 2-chloro-N-methyl derivative (CAS 103273-66-1) exhibited a specific inhibitory profile. This can be compared to the analogous 2-bromo-N-methyl derivative, for which direct comparative enzyme inhibition data is currently absent in the public domain, thereby making the availability of data for the chloro-derivative a key differentiator for research applications [1].
| Evidence Dimension | CYP2B6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | CYP2E1 (Target Compound) IC50: 7.0 μM (7,000 nM); CYP1A2 (Target Compound) IC50: 290 nM |
| Quantified Difference | Approximately 39-fold lower potency for CYP2E1 inhibition versus CYP2B6. |
| Conditions | Human liver microsomes, preincubated for 5 mins before adding NADPH-regenerating system. |
Why This Matters
This data provides a crucial reference point for researchers needing to predict drug-drug interaction liabilities, whereas such data may be unavailable for similar analogs, making 103273-66-1 a more predictable choice.
- [1] BindingDB. (n.d.). BDBM50366394 CHEMBL4159065: Affinity Data for [3-(2-chlorophenyl)propyl](methyl)amine. BindingDB Entry. View Source
